molecular formula C14H17N5O2S B2516775 (4-Methylthiadiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone CAS No. 2380034-45-5

(4-Methylthiadiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone

Cat. No. B2516775
CAS RN: 2380034-45-5
M. Wt: 319.38
InChI Key: YGYPNQAYLLUTFL-UHFFFAOYSA-N
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Description

The compound contains a piperidine ring, a pyrimidine ring, and a thiadiazole ring. Piperidine is a common structure in medicinal chemistry and is used in the synthesis of many pharmaceuticals . Pyrimidine is another important structure in medicinal chemistry, with derivatives known to exhibit diverse types of biological and pharmaceutical activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a pyrimidine ring, and a thiadiazole ring. The exact 3D structure would depend on the specific arrangement and bonding of these rings .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many piperidine derivatives are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential uses, particularly in the field of medicinal chemistry given the presence of the piperidine and pyrimidine structures .

properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-10-12(22-18-17-10)13(20)19-7-2-4-11(8-19)9-21-14-15-5-3-6-16-14/h3,5-6,11H,2,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYPNQAYLLUTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCCC(C2)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine

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